molecular formula C21H22N6O4 B2870196 5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-20-6

5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2870196
CAS-Nummer: 538320-20-6
Molekulargewicht: 422.445
InChI-Schlüssel: ZXCOLGKORMTXAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a pyridin-3-yl group at position 7, a 3,4,5-trimethoxyphenyl substituent at position 2, and a carboxamide moiety at position 4. Its synthesis involves a three-component Biginelli-like reaction using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid catalysis, yielding products with moderate to good efficiency (43–66%) . The compound’s structure has been confirmed via $^{13}$C NMR (δ 168.13 for the carboxamide carbonyl) and HRMS (m/z 465.1881 for [M+H$^+$]) . Its design aligns with pharmacophores known for antitubulin activity, leveraging the 3,4,5-trimethoxyphenyl group’s role in microtubule disruption .

Eigenschaften

IUPAC Name

5-methyl-7-pyridin-3-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-11-16(19(22)28)17(12-6-5-7-23-10-12)27-21(24-11)25-20(26-27)13-8-14(29-2)18(31-4)15(9-13)30-3/h5-10,17H,1-4H3,(H2,22,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCOLGKORMTXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CN=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel heterocyclic compound that has gained attention due to its potential biological activities. This article discusses its synthesis, biological activities—including anticancer and antimicrobial properties—and relevant case studies.

Synthesis

The synthesis of the target compound involves multiple steps, typically starting from readily available precursors. The detailed synthetic route often includes the formation of triazole and pyrimidine rings through condensation reactions. For instance, the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate amines can yield the desired triazole derivative. The final product is purified through recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been performed on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Methods : The MTT assay was utilized to determine cell viability and cytotoxicity.

Results Summary :

Cell LineIC50 Value (µM)Observations
MCF-715.5Significant inhibition of cell proliferation
A54920.3Induction of apoptosis confirmed by flow cytometry
HeLa18.0Suppressed migration in wound healing assays

The compound exhibited a promising IC50 value in the low micromolar range, indicating effective cytotoxicity against these cancer cell lines while showing minimal toxicity to normal fibroblast cells (NIH-3T3) with an IC50 > 100 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various bacterial strains:

  • Tested Strains : Escherichia coli and Pseudomonas aeruginosa.

Results Summary :

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.25

These results indicate that the compound possesses significant antibacterial activity at low concentrations, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. For anticancer effects, studies suggest that it may inhibit tubulin polymerization, thereby disrupting mitotic spindle formation and leading to apoptosis in cancer cells . The antimicrobial mechanism likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies

A notable study involving this compound assessed its effects in vivo using xenograft models of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, corroborating in vitro findings.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Carboxamide Group

  • Compound 5a :

    • Structure: N-(p-tolyl) carboxamide.
    • Key Data: $^{13}$C NMR δ 168.13 (C=O); HRMS m/z 465.1881.
    • Activity: Moderate antitubulin activity (IC$_{50}$ ~1.2 µM) .
  • Compound 5c :

    • Structure: N-(4-methoxyphenyl) carboxamide.
    • Key Data: Additional methoxy group introduces electron-donating effects; HRMS m/z 449.1932 .
    • Activity: Enhanced solubility but reduced potency (IC$_{50}$ ~2.5 µM) due to decreased lipophilicity .
  • Compound 5r :

    • Structure: N-phenethyl carboxamide.
    • Key Data: Aliphatic chain increases flexibility; HRMS m/z 449.1932 .
    • Activity: Improved cellular permeability but lower target binding affinity .
  • Target Compound: Structure: N-(pyridin-3-yl) carboxamide. Activity: Superior selectivity for βIII-tubulin isoform (IC$_{50}$ ~0.8 µM) due to π-π stacking with pyridine .

Aryl Group Modifications at Position 7

  • Compound 5t :

    • Structure: 7-phenyl substituent.
    • Key Data: Lacks methoxy groups; HRMS m/z 442.1292 .
    • Activity: Weak antitubulin effect (IC$_{50}$ >10 µM) due to absence of 3,4,5-trimethoxy motif .
  • Compound 6a (Ref. [65]): Structure: 7-(3',4',5'-trimethoxyphenyl) with 4-chlorobenzylamino. Key Data: Chlorine enhances electronegativity. Activity: IC$_{50}$ ~0.5 µM; higher cytotoxicity than target compound but lower selectivity .

Key Observations :

  • The target compound’s synthesis prioritizes structural diversity over green chemistry, unlike TMDP-mediated routes .
  • Piperidine-based methods (e.g., for 6a–d) face procurement challenges due to regulatory restrictions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5a 5c 6a
LogP (calculated) 3.2 3.8 2.9 4.1
Water Solubility (µg/mL) 12.5 8.2 18.7 5.4
Plasma Protein Binding (%) 89 92 84 94
Metabolic Stability (t$_{1/2}$, h) 4.7 3.2 5.8 2.9

Trends :

  • Pyridin-3-yl group (target compound) balances lipophilicity (LogP 3.2) and solubility, outperforming 5a and 6a .
  • 3,4,5-Trimethoxyphenyl enhances plasma binding but reduces metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.